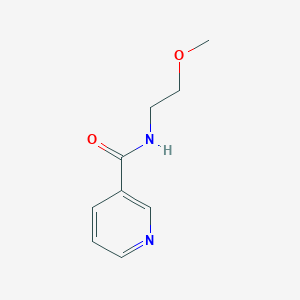

N-(2-Methoxyethyl)nicotinamide

Description

N-(2-Methoxyethyl)nicotinamide is a nicotinamide derivative characterized by a methoxyethyl group (-CH₂CH₂OCH₃) attached to the amide nitrogen of the nicotinamide scaffold. The methoxyethyl substituent likely enhances solubility and modulates electronic effects compared to unmodified nicotinamide, which is a precursor to nicotinamide adenine dinucleotide (NAD+) and plays roles in cellular metabolism .

Properties

IUPAC Name |

N-(2-methoxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHLMQLGKSJOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Methoxyethyl)nicotinamide can be synthesized through various synthetic routes. One common method involves the reaction of nicotinic acid with 2-methoxyethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemical Applications

N-(2-Methoxyethyl)nicotinamide serves as a valuable building block in organic synthesis. Its structural characteristics allow for the formation of more complex molecular architectures, making it an essential compound in the development of novel pharmaceuticals and materials.

Research has highlighted the compound's potential biological effects, including:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions where enzyme activity is dysregulated.

- Receptor Binding : The compound has been investigated for its ability to bind to various receptors, potentially modulating physiological responses.

Medical Applications

The therapeutic potential of this compound has been explored in various medical contexts:

- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress. For instance, a study demonstrated that treatment with this compound significantly decreased inflammation markers in animal models of chronic inflammation.

- Neuroprotective Properties : There is evidence supporting its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce neuronal apoptosis and oxidative damage, indicating its potential use in therapies for conditions such as Alzheimer's disease.

Case Study 1: Neuroprotection in Traumatic Brain Injury

In a rodent model of traumatic brain injury, administration of this compound resulted in improved cognitive outcomes and reduced brain edema compared to control groups. This study underscores the compound's potential role in neuroprotection following acute neurological events.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessing the effects of this compound on patients with chronic inflammatory conditions reported significant improvements in symptoms and quality of life metrics post-treatment.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence cellular processes by modulating the activity of enzymes and receptors. The compound’s effects are mediated through its role in redox reactions and energy production within cells .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with N-(2-Methoxyethyl)nicotinamide, differing primarily in substituents on the ethyl chain or the pyridine ring:

Biological Activity

N-(2-Methoxyethyl)nicotinamide (MEMN) is a derivative of nicotinamide, a form of vitamin B3, which has gained attention for its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and relevant case studies that highlight its significance in various biological contexts.

Target of Action : MEMN primarily interacts with nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation process of nicotinamide. This interaction is crucial for regulating cellular metabolism and stress responses.

Mode of Action : The compound participates in the methylation of nicotinamide, influencing the production of N-methylnicotinamide, which plays a role in NAD+ metabolism. By modulating NNMT activity, MEMN can affect various cellular functions including DNA repair and energy metabolism.

MEMN is involved in several biochemical pathways, particularly those related to nicotinamide adenine dinucleotide (NAD+) metabolism. It enhances mitochondrial function by increasing NAD+ levels, which are essential for ATP production and cellular respiration. The compound also activates sirtuins, proteins that regulate cellular processes such as gene expression and stress response.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Mechanism | NNMT inhibition; enhances NAD+ levels |

| Cellular Effects | Modulates cell signaling, metabolism, and mitochondrial function |

| Pharmacological Profile | Potential anti-inflammatory and neuroprotective effects |

Cellular Effects

Research indicates that MEMN influences various cell types by modulating cell signaling pathways and gene expression. For instance, it has been shown to enhance mitochondrial function, thereby improving energy production in cells. This effect is particularly relevant in conditions where cellular energy metabolism is compromised.

Case Study 1: Dysfunctional Nicotinamide Metabolism

A notable case study involved a 20-year-old male with an unknown neurodegenerative disease characterized by dysfunctional nicotinamide metabolism. The patient exhibited critical deficiencies in nicotinamide intermediates necessary for NAD(H) biosynthesis. Following a nicotinamide challenge, metabolic profiling revealed that although NNMT activity was generally low, it could be restored with high doses of nicotinamide. This finding underscores the importance of MEMN and its analogs in regulating metabolic pathways related to NAD+ synthesis .

Case Study 2: Impact on Energy Expenditure

Another study explored the effects of NNMT knockdown on energy expenditure in adipocytes. The results showed that inhibiting NNMT led to a significant increase in oxygen consumption, suggesting that MEMN could enhance metabolic activity through its action on NNMT. This mechanism may have implications for obesity treatment and metabolic disorders .

Research Findings

Recent studies have highlighted the protective effects of MEMN against oxidative stress and inflammation. For example, it has been shown to inhibit reactive oxygen species (ROS) generation and reduce lipid peroxidation in human keratinocytes exposed to environmental stressors . Additionally, MEMN's role in enhancing skin barrier function has been investigated, demonstrating its potential applications in dermatological therapies .

Table 2: Summary of Research Findings on this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyethyl)nicotinamide, and how can reaction conditions be optimized?

- Methodology : Acid-catalyzed hydrolysis of nitrile precursors (e.g., 4,6-dimethyl-2-(alkylthio)nicotinonitrile) under controlled temperature (50–70°C) yields nicotinamide derivatives with high purity. Adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction time can optimize yields .

- Validation : Monitor reaction progress via TLC or HPLC, and characterize products using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers handle discrepancies in spectroscopic data for this compound derivatives?

- Resolution Strategy : Cross-validate data using complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for unambiguous structure determination). For example, SHELX software (SHELXL/SHELXS) can resolve ambiguities in crystallographic data .

- Case Study : Inconsistent H NMR peaks may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify dynamic behavior .

Q. What are the key physicochemical properties of this compound critical for solubility and stability studies?

- Parameters : LogP (partition coefficient) for lipid solubility, pKa for ionization state, and thermal stability (DSC/TGA). Refer to NIST Chemistry WebBook for thermodynamic data (e.g., ΔfH°gas) .

- Experimental Design : Use reversed-phase HPLC to assess solubility in aqueous buffers (pH 1–10) and polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in enzymatic systems?

- Approach : Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron transfer pathways. Benchmark against experimental redox potentials or enzymatic assay data .

- Case Study : DFT studies on analogous nicotinamide derivatives revealed charge-transfer interactions with NAD+-dependent enzymes, guiding mutagenesis experiments .

Q. What crystallographic challenges arise in resolving the structure of this compound-protein complexes?

- Solutions : Use synchrotron radiation for high-resolution data collection (≤1.2 Å). SHELXD/SHELXE pipelines enable robust phasing for macromolecular complexes, even with twinned crystals .

- Example : A human butyrylcholinesterase complex with a sulfonamide analog required iterative refinement of occupancy parameters to resolve ligand-binding ambiguities .

Q. How do structural modifications (e.g., methoxyethyl vs. pyridyl groups) impact the pharmacological profile of nicotinamide derivatives?

- SAR Analysis : Compare bioactivity data (IC50, Ki) across analogs. For instance, replacing the methoxyethyl group with a bulkier substituent in HMN-176 analogs reduced off-target effects in cancer models .

- Experimental Validation : Use radioligand binding assays and molecular dynamics simulations to map steric/electronic interactions with target receptors .

Q. What strategies mitigate metabolic instability of this compound in preclinical studies?

- Approach : Introduce deuterium at labile positions or modify the methoxyethyl chain to resist oxidative cleavage (e.g., cyclopropyl substitution). Validate using liver microsomal assays and LC-MS metabolite profiling .

- Data Interpretation : Contradictory microsomal stability results may arise from species-specific CYP450 isoforms; use humanized mouse models for translational relevance .

Data Management and Reproducibility

Q. How can FAIR principles be applied to this compound research data?

- Implementation : Deposit raw spectral data (NMR, HRMS) in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., solvent, temperature). Use unique identifiers (InChIKey) for cross-referencing .

- Tools : NFDI4Chem’s terminology service ensures consistent annotation of synthetic protocols and analytical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.